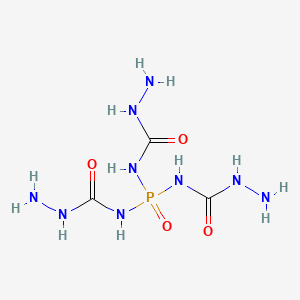
4,4',4''-Phosphinylidynetrisemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The synthesis of 4,4’,4’'-phosphinylidynetrissemicarbazide involves specific reaction conditions and reagents. The preparation methods typically include the reaction of semicarbazide with phosphorous oxychloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a specific range to ensure the formation of the desired product. Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
4,4’,4’'-phosphinylidynetrissemicarbazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of phosphinylidynetrissemicarbazide derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4,4’,4’'-phosphinylidynetrissemicarbazide has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology, it may be used in studies involving enzyme inhibition and protein interactions. In medicine, the compound is investigated for its potential therapeutic properties, including its role as an anticancer agent. In industry, it is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-phosphinylidynetrissemicarbazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The molecular pathways involved in these effects include the inhibition of key signaling pathways that regulate cell growth and survival .
Comparación Con Compuestos Similares
4,4’,4’‘-phosphinylidynetrissemicarbazide can be compared with other similar compounds, such as phosphinylidynetrissemicarbazide derivatives and other semicarbazide-based compounds. These compounds share similar chemical structures but may differ in their reactivity and applications. The uniqueness of 4,4’,4’'-phosphinylidynetrissemicarbazide lies in its specific phosphinylidynetrissemicarbazide moiety, which imparts distinct chemical and biological properties. Similar compounds include semicarbazide, hydrazine derivatives, and other phosphorous-containing compounds .
Propiedades
Número CAS |
14795-54-1 |
|---|---|
Fórmula molecular |
C3H12N9O4P |
Peso molecular |
269.16 g/mol |
Nombre IUPAC |
1-amino-3-bis(hydrazinecarbonylamino)phosphorylurea |
InChI |
InChI=1S/C3H12N9O4P/c4-7-1(13)10-17(16,11-2(14)8-5)12-3(15)9-6/h4-6H2,(H6,7,8,9,10,11,12,13,14,15,16) |
Clave InChI |
SIAAKBMRNYIHJY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(NN)NP(=O)(NC(=O)NN)NC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


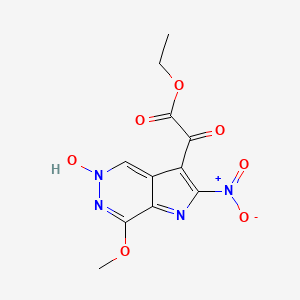
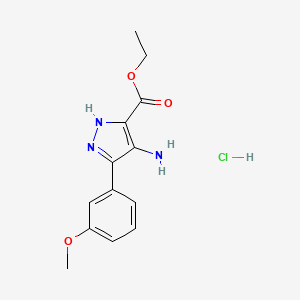

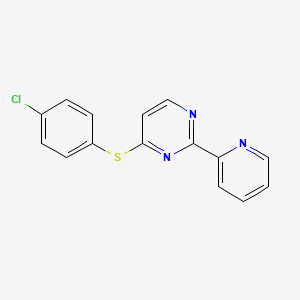
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
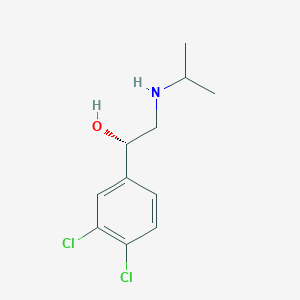
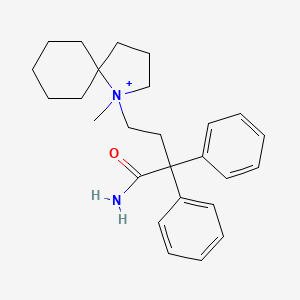
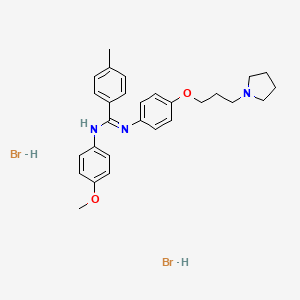
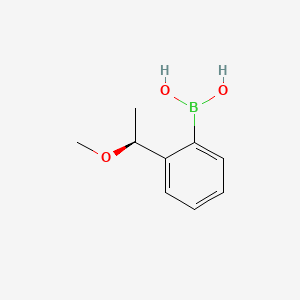
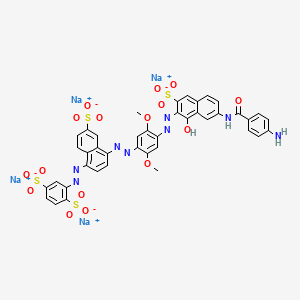


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
